![molecular formula C8H10N2O B116250 Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) CAS No. 142434-00-2](/img/structure/B116250.png)
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) is a complex organic compound that has gained significant attention in the field of medicinal chemistry. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and diverse biological activities.
Aplicaciones Científicas De Investigación
Cyclopenta[b]pyrrole-6-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of Cyclopenta[b]pyrrole-6-carbonitrile is not fully understood. However, it is believed to act by modulating various cellular pathways and signaling cascades. It has been shown to inhibit the activity of certain enzymes and transcription factors, leading to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Cyclopenta[b]pyrrole-6-carbonitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit angiogenesis, and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cyclopenta[b]pyrrole-6-carbonitrile in lab experiments is its diverse biological activities. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a useful tool for studying various disease pathways. However, the complex synthesis method and high cost of the compound can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of Cyclopenta[b]pyrrole-6-carbonitrile. One area of interest is its potential use in combination therapy for the treatment of cancer. It has also been suggested that it may have potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Conclusion:
Cyclopenta[b]pyrrole-6-carbonitrile is a complex organic compound that has gained significant attention in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it a promising candidate for the development of new therapeutics. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Cyclopenta[b]pyrrole-6-carbonitrile have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
Métodos De Síntesis
The synthesis of Cyclopenta[b]pyrrole-6-carbonitrile involves a multi-step process that requires specialized equipment and expertise. The most common method of synthesis involves the reaction of 1,2-diaminocyclopentene with a suitable aldehyde or ketone in the presence of a catalyst. The resulting product is then subjected to various chemical transformations to obtain the final product.
Propiedades
Número CAS |
142434-00-2 |
|---|---|
Nombre del producto |
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) |
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
(3aS,6R,6aR)-2-oxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-6-carbonitrile |
InChI |
InChI=1S/C8H10N2O/c9-4-6-2-1-5-3-7(11)10-8(5)6/h5-6,8H,1-3H2,(H,10,11)/t5-,6-,8+/m0/s1 |
Clave InChI |
HLCPPNSDQMMFJL-VMHSAVOQSA-N |
SMILES isomérico |
C1C[C@H]([C@H]2[C@@H]1CC(=O)N2)C#N |
SMILES |
C1CC(C2C1CC(=O)N2)C#N |
SMILES canónico |
C1CC(C2C1CC(=O)N2)C#N |
Sinónimos |
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



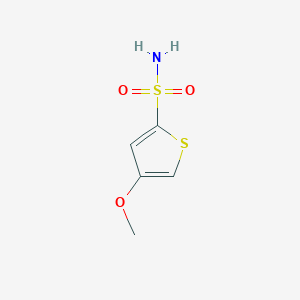

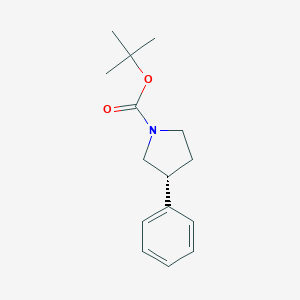





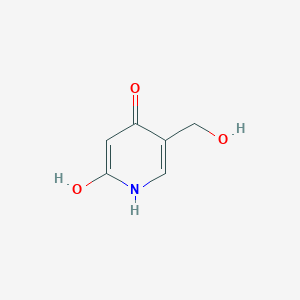
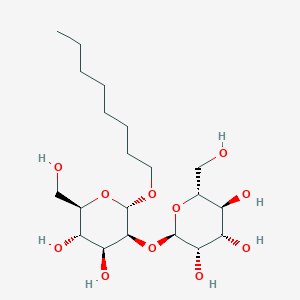
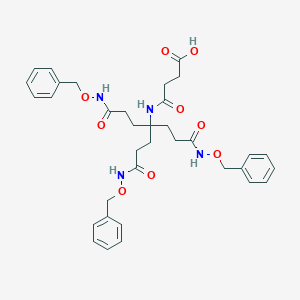


![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)